molecular formula C25H29N5O2 B2396890 N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-92-5

N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2396890
CAS No.: 1029763-92-5
M. Wt: 431.54
InChI Key: KEYUMGDRFBZDPI-UHFFFAOYSA-N
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Description

The compound N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative featuring a 4-phenylpiperazine moiety and a 4-methylbenzyl substituent. The 4-phenylpiperazine group is a common pharmacophore in drug design due to its role in enhancing binding affinity and modulating solubility .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-19-8-10-21(11-9-19)17-26-23(31)18-32-24-16-20(2)27-25(28-24)30-14-12-29(13-15-30)22-6-4-3-5-7-22/h3-11,16H,12-15,17-18H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYUMGDRFBZDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between phenylpiperazine and a suitable alkylating agent.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed via a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The piperazine and pyrimidine intermediates are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The benzyl group is introduced through a nucleophilic substitution reaction, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares structural similarities with several analogs reported in the evidence. Key differences lie in the substituents on the acetamide nitrogen and the pyrimidine core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Acetamide Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 4-methylbenzyl 4-phenyl Not reported Not available -
N-(3-chloro-4-fluorophenyl)-... () 3-Cl-4-F-phenyl 4-phenyl 455.92 Not reported
L868-1295 () 3-Cl-phenyl 4-phenyl 445.93 Not reported
Compound 8b () 4-chloro-3-(trifluoromethyl)benzoyl 4-phenyl 530.00 241–242
Compound 15 () 3-(trifluoromethyl)phenyl 4-ethylpiperazin-1-yl Not reported Not available

Key Observations:

Chloro and trifluoromethyl substituents in analogs (e.g., ) increase molecular weight and may influence metabolic stability.

Melting Points :

  • Compound 8b () exhibits a high melting point (241–242°C), suggesting strong crystalline packing due to its bulky trifluoromethylbenzoyl group . The target compound’s melting point remains uncharacterized but is expected to vary based on substituent bulk.

Piperazine Modifications :

  • Replacement of 4-phenylpiperazine with 4-ethylpiperazine (as in ) could alter receptor binding kinetics due to differences in steric hindrance and electronic effects.

Biological Activity

N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O2C_{20}H_{24}N_{4}O_{2}, with a molecular weight of approximately 352.43 g/mol. Its structure features a piperazine ring, which is known for its diverse biological activities, and a pyrimidine moiety that contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing mood and cognition.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from piperazine and pyrimidine scaffolds. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the EGFR pathway.

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF7TBDEGFR Inhibition
Similar Piperazine DerivativeA5490.096PI3K Inhibition

Neuroprotective Effects

Research indicates that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter systems. For example, they may enhance dopaminergic activity or inhibit acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Anticonvulsant Activity : A related study synthesized various N-phenyl-piperazine derivatives and evaluated their anticonvulsant properties using animal models. The results indicated that modifications to the piperazine structure significantly affected efficacy, suggesting that similar strategies could be applied to this compound for enhancing its anticonvulsant effects .
  • Antimicrobial Activity : Another study focused on piperazine derivatives demonstrated promising antimicrobial activity against several bacterial strains, indicating that modifications to the structure could lead to new antimicrobial agents .

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